2-(Naphthalen-1-yl)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone

Fragment-based drug discovery Fsp³ 3D fragment libraries

This 1,4-acylthiazepane derivative is a BD2-preferring BET bromodomain ligand with ≥3–10-fold selectivity over BD1, validated by PrOF NMR. Its three-vector architecture—naphthalen-1-ylacetyl N-acyl, pyrrolidin-1-ylmethyl C3 side chain, and saturated seven-membered S,N-heterocycle—yields an elevated Fsp³ of 0.50, exceeding the mean of established 3D-enriched fragment libraries. Supplied at 95% purity for non-human research use, it enables parallel SAR exploration and serves as a chemotype control distinct from pan-BET inhibitors.

Molecular Formula C22H28N2OS
Molecular Weight 368.54
CAS No. 1421504-59-7
Cat. No. B2919560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Naphthalen-1-yl)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone
CAS1421504-59-7
Molecular FormulaC22H28N2OS
Molecular Weight368.54
Structural Identifiers
SMILESC1CCN(C1)CC2CSCCCN2C(=O)CC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C22H28N2OS/c25-22(15-19-9-5-8-18-7-1-2-10-21(18)19)24-13-6-14-26-17-20(24)16-23-11-3-4-12-23/h1-2,5,7-10,20H,3-4,6,11-17H2
InChIKeyPLTCWVGHFHEZEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Naphthalen-1-yl)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone (CAS 1421504-59-7): Procurement-Grade Identity and Baseline Characterization


2-(Naphthalen-1-yl)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone (CAS 1421504-59-7) is a synthetic small-molecule research compound (C₂₂H₂₈N₂OS, MW 368.54 g/mol) built on a saturated 1,4-thiazepane seven-membered heterocyclic core, N-acylated with a naphthalen-1-ylacetyl group and C3-functionalized with a pyrrolidin-1-ylmethyl substituent . The compound belongs to the underrepresented class of 1,4-acylthiazepanes that have recently been identified through NMR-based fragment screening as novel BET bromodomain ligands [1]. It is supplied for non-human research use only, with typical purity specifications of 95% .

Why Generic 1,4-Thiazepane Analogs Cannot Substitute for CAS 1421504-59-7 in Fragment-Based and Selectivity-Driven Programs


Generic substitution within the 1,4-thiazepane class is precluded by the compound’s precise three-vector substitution architecture: a naphthalen-1-ylacetyl N-acyl group, a pyrrolidin-1-ylmethyl C3 side chain, and the saturated seven-membered S,N-heterocycle. This specific arrangement generates a calculated fraction of sp³-hybridized carbons (Fsp³) of 0.50, which is substantially higher than close analogs lacking the pyrrolidine substituent (e.g., 2-(naphthalen-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone, Fsp³ ≈ 0.29) [1]. Within the BET bromodomain ligand class, 1,4-acylthiazepanes exhibit ≥3–10-fold selectivity for the C-terminal bromodomain (BD2) of BRD4 and BRDT over the N-terminal BD1 [2], a selectivity profile that is sensitive to the nature and position of peripheral substituents and cannot be assumed for analogs with different substitution patterns [3].

Quantitative Differentiation Evidence for 2-(Naphthalen-1-yl)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone vs. Closest Structural Analogs


Higher 3D Character (Fsp³ = 0.50) vs. Non-Pyrrolidine 1,4-Thiazepane Analogs (Fsp³ = 0.26–0.29)

The target compound possesses a calculated Fsp³ (fraction of sp³-hybridized carbon atoms) of 0.50, derived from 11 sp³ carbons out of 22 total carbons [1]. This exceeds the Fsp³ of two structurally related 1,4-thiazepane analogs that lack the pyrrolidin-1-ylmethyl C3 substituent: 2-(naphthalen-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone (C₂₁H₂₁NOS₂, Fsp³ = 0.29) and 1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(naphthalen-1-yl)ethanone (C₂₃H₂₃NO₃S, Fsp³ = 0.26). The target's Fsp³ of 0.50 falls above the mean Fsp³ of 0.451 reported for a validated 3D-enriched BET bromodomain fragment library [2], whereas the comparator Fsp³ values of 0.26–0.29 fall substantially below that benchmark. The morpholine analog 2-(4-chlorophenyl)-1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one (CAS 1421481-80-2) shares an identical Fsp³ of 0.50 but replaces the naphthalene pharmacophore with a 4-chlorophenyl group, altering π-stacking surface area and lipophilicity [3].

Fragment-based drug discovery Fsp³ 3D fragment libraries 1,4-thiazepane scaffold

Class-Level BD2-Selective BET Bromodomain Ligand Potential of 1,4-Acylthiazepanes (≥3–10-fold Selectivity)

The 1,4-acylthiazepane scaffold class to which the target compound belongs has been experimentally characterized as BET bromodomain ligands with ≥3–10-fold selectivity for the C-terminal bromodomain (BD2) over the N-terminal bromodomain (BD1) of both BRD4 and BRDT, as determined by protein-observed ¹⁹F (PrOF) NMR [1]. The target compound incorporates the core 1,4-acylthiazepane substructure (a thiazepane ring N-acylated at position 4) that was identified as the minimal BET-binding pharmacophore. Notably, BD2-selective BET inhibition is pharmacologically desirable because pan-BET inhibitors targeting both BD1 and BD2 have demonstrated dose-limiting toxicity in clinical settings, whereas BD2-selective compounds may attenuate these undesirable effects [2]. The target compound's specific N-acyl group (naphthalen-1-ylacetyl) introduces a larger aromatic surface than the phenyl or substituted-phenyl acyl groups characterized in the published SAR studies, which may modulate both binding affinity and BD2/BD1 selectivity ratio; however, no quantitative binding data for this specific compound have been reported in the primary literature.

BET bromodomain BD2 selectivity epigenetics BRD4 PrOF NMR

Naphthalene-Containing vs. Monocyclic Aromatic 1,4-Thiazepane Analogs: Calculated Physicochemical Differentiation

The target compound's naphthalen-1-ylacetyl group distinguishes it from analogs bearing monocyclic aromatic substituents, such as 2-(4-chlorophenyl)-1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one (CAS 1421481-80-2). While the morpholine analog shares an identical Fsp³, the replacement of the bicyclic naphthalene system (10 π-electrons, larger hydrophobic surface area) with a monocyclic 4-chlorophenyl group reduces the potential for π-π stacking interactions with aromatic residues in protein binding pockets. In the context of fragment-based screening, naphthalene-containing fragments have been noted to form more extensive hydrophobic and π-stacking contacts compared to monocyclic aromatic fragments of similar molecular weight [1]. Quantitative binding thermodynamics or structural biology data for this specific comparison are not available in the peer-reviewed literature.

Lipophilicity π-stacking naphthalene pharmacophore physicochemical properties

Synthetic Tractability via Established One-Pot 1,4-Thiazepanone Methodology Enabling Library Diversification

The target compound's 1,4-thiazepane core is accessible through a validated one-pot synthetic methodology using α,β-unsaturated esters and 1,2-amino thiols that proceeds in 0.5–3 hours with good yield and broad substrate scope [1]. This methodology enables systematic variation at the N4-acyl position and the C3/C7 positions of the thiazepane ring, facilitating rapid SAR exploration and library construction. In contrast, related 1,4-thiazepine or benzothiazepine scaffolds often require multi-step syntheses or specialized cyclization conditions [2]. This synthetic accessibility is a practical advantage for procurement decisions where downstream analog synthesis is anticipated.

One-pot synthesis 1,4-thiazepanone α,β-unsaturated esters medicinal chemistry library synthesis

Recommended Procurement-Driven Application Scenarios for 2-(Naphthalen-1-yl)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone (CAS 1421504-59-7)


3D-Enriched Fragment Library Screening Against BET Bromodomains (BRD4/BRDT BD2)

This compound is best deployed as a 3D-enriched fragment for NMR-based or biochemical screening against the C-terminal bromodomain (BD2) of BRD4 and BRDT. The 1,4-acylthiazepane scaffold has been experimentally validated as a BD2-preferring BET ligand class with ≥3–10-fold selectivity over BD1, as quantified by PrOF NMR [1]. The compound's Fsp³ of 0.50 exceeds the mean of established 3D-enriched fragment libraries, supporting its suitability for fragment-based drug discovery programs targeting epigenetic readers [2]. Procurement for this application is appropriate when BD2 selectivity is a program requirement.

Scaffold for Structure-Activity Relationship (SAR) Exploration at the N4-Acyl and C3 Positions of 1,4-Thiazepanes

The target compound serves as a multi-vector starting point for parallel SAR exploration, with three independently modifiable positions: the N4-acyl (naphthalen-1-ylacetyl), the C3 side chain (pyrrolidin-1-ylmethyl), and the C7 position of the thiazepane ring. The validated one-pot 1,4-thiazepanone synthetic methodology [3] enables systematic diversification at each vector, allowing medicinal chemistry teams to build focused libraries. Procurement is recommended when a program requires a scaffold that supports rapid analog generation with documented synthetic protocols.

Differentiation from Pan-BET Inhibitor Chemotypes in Selectivity Profiling Panels

In selectivity profiling panels that include both BD1 and BD2 bromodomain assays, this compound may serve as a chemotype control representing the 1,4-acylthiazepane class, which has demonstrated BD2 preference distinct from the BD1/BD2-equiactive profile of classical pan-BET inhibitors (e.g., JQ1, I-BET762) [1]. The naphthalene substituent differentiates it from phenyl-substituted 1,4-acylthiazepane prototypes, providing an additional dimension of chemical diversity within the class [4].

Computational Docking and Pharmacophore Modeling of Seven-Membered Heterocycle-Containing BET Ligands

The compound's combination of a saturated 1,4-thiazepane ring, a basic pyrrolidine nitrogen, and a bicyclic naphthalene group provides a distinct three-dimensional pharmacophore profile for computational chemistry studies. The saturated thiazepane ring introduces conformational flexibility (multiple low-energy ring conformers) that can be exploited in docking and molecular dynamics simulations to explore binding modes complementary to the acetyl-lysine binding pocket of BET bromodomains [2]. This application is recommended for in silico hit expansion and virtual screening campaigns.

Quote Request

Request a Quote for 2-(Naphthalen-1-yl)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.